Chiral Center Differentiation: Stereochemical Distinction from Achiral Azole Scaffolds
1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole contains a chiral center at the ethyl bridge carbon, a feature absent in clinically established achiral azole antifungals like fluconazole and voriconazole, as well as in simpler pyrazole and 1,2,4-triazole building blocks. This stereocenter provides an additional dimension for molecular recognition and enantioselective biological activity that achiral analogs cannot offer [1]. While specific enantiomeric activity data for this exact compound are not yet published, class-level evidence from triazole-pyrazole hybrids demonstrates that chiral centers can significantly modulate antifungal potency and target selectivity [2].
| Evidence Dimension | Presence of Chiral Center (Stereochemical Complexity) |
|---|---|
| Target Compound Data | 1 chiral center (sp3-hybridized carbon bridging pyrazole and triazole rings) |
| Comparator Or Baseline | Fluconazole: 0 chiral centers; Voriconazole: 2 chiral centers (but distinct stereochemical arrangement); Simple pyrazole (1H-pyrazole): 0 chiral centers; 1,2,4-Triazole: 0 chiral centers |
| Quantified Difference | Target compound has 1 additional stereocenter relative to achiral baseline azoles (fluconazole, pyrazole, triazole). |
| Conditions | Structural analysis based on chemical structure (C₇H₉N₅) [1]. |
Why This Matters
Chiral centers enable stereospecific interactions with biological targets, offering potential advantages in selectivity and potency that achiral analogs cannot achieve; this is critical for drug discovery campaigns seeking novel IP and differentiated pharmacology.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2768598, 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole. Accessed April 23, 2026. View Source
- [2] Ni, T., et al. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 2022, 27, 3370. View Source
